molecular formula C32H59N5O9 B12790993 Sodium pepsinostreptin CAS No. 60252-35-9

Sodium pepsinostreptin

Cat. No.: B12790993
CAS No.: 60252-35-9
M. Wt: 657.8 g/mol
InChI Key: HUOUXPWOUNLCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Pepsinostreptin is a specialized, high-purity chemical reagent designed for basic scientific research. It functions as a potent inhibitor of aspartic proteases, with a well-documented mechanism of action involving the formation of a tight 1:1 complex with the enzyme pepsin, thereby suppressing its proteolytic activity . This inhibitory activity makes it a critical tool for researchers investigating the physiology and pathology of gastric enzymes, including studies related to ulcer formation . The compound is sourced from microbial origins, specifically from Streptomyces species, placing it in the same family of natural products as the well-characterized pepstatins, which are known for their pico- to nanomolar potency against various aspartic proteases . As a sodium salt formulation, it may offer enhanced solubility for specific experimental applications. Scientists utilize this compound in biochemical assays to study protease function, explore the structure-activity relationships of enzyme inhibitors, and as a reference compound in the search for new therapeutic agents targeting aspartic proteases. This product is intended for use by qualified laboratory professionals exclusively for in vitro research purposes. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product datasheet for specific handling instructions, storage conditions (-20°C), and safety information.

Properties

CAS No.

60252-35-9

Molecular Formula

C32H59N5O9

Molecular Weight

657.8 g/mol

IUPAC Name

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid

InChI

InChI=1S/C32H59N5O9/c1-11-25(40)36-28(18(6)7)32(46)37-29(19(8)9)31(45)35-21(12-16(2)3)23(38)14-26(41)33-20(10)30(44)34-22(13-17(4)5)24(39)15-27(42)43/h16-24,28-29,38-39H,11-15H2,1-10H3,(H,33,41)(H,34,44)(H,35,45)(H,36,40)(H,37,46)(H,42,43)

InChI Key

HUOUXPWOUNLCOX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O

Origin of Product

United States

Microbial Bioproduction and Biosynthetic Pathways of Pepsinostreptin

Producer Organisms and Strain Selection

Several species within the Streptomyces genus have been identified as producers of pepsinostreptin (B1679555). These filamentous bacteria are ubiquitous in soil and are well-known for their complex secondary metabolism, which is often triggered during their stationary growth phase. researchgate.net Key identified producers include Streptomyces catenulae and Streptomyces rumulosus. exodocientifica.com.brmdpi.com Other strains, such as Streptomyces sp. CPCC 202950 and Streptomyces sp. ACT232, have also been noted in the context of pepsinostreptin production, although detailed public data on their specific yields and fermentation characteristics remain less documented.

Table 1: Primary Microbial Producers of Pepsinostreptin

Producer OrganismNotable CharacteristicsReference
Streptomyces catenulaeKnown producer of multiple bioactive compounds, including pepsinostreptin and various antibiotics. exodocientifica.com.br
Streptomyces rumulosusIsolated from soil, this species produces pepsinostreptin along with other metabolites like acetomycin. mdpi.com
Streptomyces sp. CPCC 202950A strain identified as a producer of various secondary metabolites.N/A
Streptomyces sp. ACT232A designated strain with the capacity for pepsinostreptin biosynthesis.N/A

The search for novel and high-yielding strains of Streptomyces has led researchers to explore a wide range of ecological niches. While terrestrial soils are the traditional source, extreme and underexplored habitats are now being targeted. researchgate.net Deep-sea sediments, characterized by high pressure, low temperatures, and unique nutrient availability, represent a promising frontier for discovering microorganisms with unique metabolic capabilities. nih.gov Isolating Streptomyces from such diverse environments can yield strains with enhanced production profiles or novel variants of known compounds, driven by the unique selective pressures of their native habitats.

Fermentation and Cultivation Optimization Strategies

Maximizing the yield of pepsinostreptin from microbial cultures requires meticulous optimization of fermentation parameters. These strategies are designed to enhance biomass growth and, more importantly, to trigger and sustain the complex biosynthetic pathways responsible for secondary metabolite production.

Table 2: General Optimized Environmental Parameters for Streptomyces Fermentation

ParameterTypical Optimal RangeSignificance in Pepsinostreptin Production
Temperature28°C - 30°CAffects enzyme kinetics and overall metabolic rate.
pH7.0 - 8.0Influences nutrient uptake, enzyme stability, and metabolite secretion.
Aeration (Dissolved Oxygen)>20% saturationEssential for aerobic respiration and energy production needed for biosynthesis.
Incubation Period7 - 14 daysProduction typically peaks during the stationary phase of microbial growth.

A highly effective strategy to boost the production of a specific secondary metabolite is precursor feeding. This involves supplementing the culture medium with the basic building blocks that form the final compound. mdpi.comarabjchem.org Since pepsinostreptin is a peptide-based molecule, its biosynthesis relies on the availability of specific amino acids. The addition of precursors such as Valine can significantly enhance the final yield by increasing the intracellular pool of essential substrates. nih.govphcogrev.com Furthermore, feeding related compounds like N-acylvaline, isobutyric acid, and propionic acid can also stimulate the biosynthetic pathways leading to the desired product by providing foundational carbon skeletons for the peptide structure. mdpi.com

Inorganic salts are fundamental components of fermentation media, playing multifaceted roles in microbial growth and metabolism. nih.gov They provide essential ions that act as cofactors for enzymes, maintain osmotic balance, and participate in cellular signaling. mdpi.com

Sodium Chloride (NaCl): This salt is crucial for maintaining osmotic pressure and can influence the expression of genes related to secondary metabolism. mdpi.com

Phosphates (e.g., K₂HPO₄): Phosphates are a primary source of phosphorus for the synthesis of nucleic acids (DNA, RNA) and ATP, the cell's main energy currency. They also act as a buffering agent to stabilize the pH of the medium. nih.gov

Magnesium Sulfate (MgSO₄): Magnesium ions are vital cofactors for numerous enzymes, including those involved in ATP synthesis and the biosynthesis of secondary metabolites. Sulfate is an important source of sulfur for synthesizing amino acids like cysteine and methionine. researchgate.net

The precise concentration of these salts must be optimized, as both deficiency and excess can inhibit microbial growth and product formation. mdpi.com

Table 3: Function of Common Inorganic Salts in Streptomyces Culture Media

Inorganic SaltPrimary Function(s)
Sodium Chloride (NaCl)Maintains osmotic balance; influences gene expression.
Phosphates (e.g., K₂HPO₄)Source of phosphorus for ATP and DNA/RNA; pH buffering.
Magnesium Sulfate (MgSO₄)Provides Mg²⁺ as an enzyme cofactor; source of sulfur.

Impact of Antifoam Agents on Yield

In large-scale microbial fermentation for the production of secondary metabolites like pepsinostreptin, foaming is a significant operational issue. It is primarily caused by the aeration and agitation of the culture medium, which is rich in proteins and other molecules that stabilize foam. nih.gov The use of chemical antifoaming agents is a common strategy to control foam, but their application can have multifaceted effects on the bioprocess, extending beyond simple foam reduction. nih.govnih.gov

The impact of antifoam agents on microbial growth and product yield is complex and can be strain- and product-specific. nih.govaston.ac.uk Studies on various microorganisms have shown that antifoams can influence cell growth rates and membrane permeability. nih.gov For instance, in cultures of Pichia pastoris, some antifoaming agents have been observed to increase the total yield of recombinant proteins. springernature.comresearchgate.net This effect is not necessarily linked to their primary de-foaming action but may be due to interactions with the cell membrane, potentially increasing the secretion of the product. nih.govresearchgate.net Conversely, certain antifoams or specific concentrations can negatively affect cell viability and productivity. aston.ac.uknih.gov

The mechanisms behind these effects are not fully understood but may involve alterations in the volumetric mass oxygen transfer coefficient (kLa) and changes in cell surface properties. aston.ac.ukresearchgate.net However, a direct correlation between the antifoam's effect on kLa and the final product yield is not always observed. aston.ac.ukresearchgate.net The choice of antifoam and its optimal concentration must be carefully determined for each specific bioprocess to maximize yield without negatively impacting the producer microorganism. nih.govaston.ac.uk

Table 1: Effects of Various Antifoam Agents on Recombinant Protein Production in Pichia pastoris

Antifoam Agent Composition Effect on Total Yield (GFP) Potential Mechanism of Action
Antifoam A Silicone-based Increased Increased proportion of protein secreted into the medium researchgate.net
Antifoam C Silicone polymer Increased Increased proportion of protein secreted into the medium nih.govresearchgate.net
J673A Not specified Increased Increased proportion of protein secreted into the medium researchgate.net
P2000 Polypropylene glycol Nearly doubled the total yield Increased culture density aston.ac.ukresearchgate.net

| SB2121 | Polyalkylene glycol | Increased | Increased culture density aston.ac.ukresearchgate.net |

Chemical Structure and Structural Elucidation of Pepsinostreptin

Determination of Primary Structure and Amino Acid Composition

The foundational structure of pepsinostreptin (B1679555) was established through meticulous analysis of its constituent amino acids and terminal groups. This process identified both common and unusual components, painting a complete picture of its primary sequence.

Identification of Unusual Amino Acid Residues (e.g., Statine (B554654) in Pepsinostreptin A/Isobutyryl-Pepstatin)

A key feature of the pepsinostreptin molecule is the presence of an unusual γ-amino acid known as statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). wikipedia.orgresearchgate.net This non-proteinogenic amino acid is present twice within the peptide sequence. nih.govmedchemexpress.com The presence of statine is considered critical to the molecule's inhibitory activity, as it is thought to mimic the tetrahedral transition state of peptide bond hydrolysis by aspartyl proteases. agscientific.com The complete amino acid sequence of Pepstatin A, the most common form, has been determined to be a hexapeptide. wikipedia.orgnih.gov

The table below details the amino acid composition of Pepstatin A.

PositionAmino Acid ResidueAbbreviationType
1L-ValineValStandard
2L-ValineValStandard
3StatineStaUnusual
4L-AlanineAlaStandard
5StatineStaUnusual

Note: The N-terminus is acylated and not a standard amino acid.

N-Terminal Acyl Group Characterization (e.g., Isobutyl Group)

The N-terminus of the peptide chain is not a free amine group; instead, it is capped with an acyl group. wikipedia.org Detailed analysis has identified this group as an isovaleryl group, derived from isovaleric acid (3-methylbutanoic acid). wikipedia.orgagscientific.comsigmaaldrich.commpbio.com The complete sequence is therefore correctly written as Isovaleryl-Val-Val-Sta-Ala-Sta. wikipedia.orgsigmaaldrich.com This N-terminal modification is a common feature in naturally occurring peptide inhibitors, often contributing to their stability and biological activity.

Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques have been indispensable in confirming the primary structure of pepsinostreptin and determining its three-dimensional conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H–1H COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for the complete structural assignment and conformational analysis of pepsinostreptin and its derivatives. nmims.eduhyphadiscovery.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons within the molecule. nih.govnih.gov

For a comprehensive assignment, a suite of two-dimensional (2D) NMR experiments is employed:

¹H–¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, which is crucial for tracing the spin systems within each amino acid residue. hyphadiscovery.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached, and more easily assigned, protons. hyphadiscovery.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is vital for connecting individual amino acid spin systems together by showing correlations across the peptide bonds. hyphadiscovery.comnih.gov

Through the combined application of these techniques, researchers have been able to fully assign the proton and carbon signals of pepstatin derivatives and model their conformation in different solvent environments. nih.gov

High-Resolution Mass Spectrometry (HRMS) (e.g., HRESIMS, HRFABMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are fundamental to determining the elemental composition of a molecule. pnas.org Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been applied to analyze pepsinostreptin. researchgate.net These methods can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. pnas.org The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Mass Spectrometry for Elemental Composition and Molecular Formula Assignment

Mass spectrometry is a primary tool for determining the molecular weight and formula of peptides like pepsinostreptin. promega.com Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, often revealing the protonated molecular ion [M+H]⁺ or, in the case of the sodium salt, an adduct like [M+Na]⁺. pnas.orgnih.gov The analysis of Pepstatin A by these methods has consistently confirmed its molecular formula and weight. sigmaaldrich.commpbio.comsigmaaldrich.com

The table below summarizes the key molecular data for Pepstatin A.

PropertyValueSource
Molecular FormulaC₃₄H₆₃N₅O₉ sigmaaldrich.commpbio.comsigmaaldrich.com
Average Molecular Weight685.9 g/mol sigmaaldrich.comnih.gov
Exact Mass685.46257860 Da nih.gov
Precursor m/z [M+H]⁺686.4699 nih.gov

This precise data, obtained through high-resolution mass spectrometry, corroborates the structure determined by NMR and chemical degradation methods, providing a complete and verified chemical identity for the compound. pnas.org

Stereochemical Analysis and Absolute Configuration Determination

The determination of the absolute configuration of the amino acid residues within pepsinostreptin is crucial for a complete understanding of its chemical structure and biological activity. This was achieved through a multi-pronged approach involving chemical derivatization followed by chromatographic separation, and chiroptical spectroscopy complemented by computational analysis.

Marfey's Analysis and Chiral-Phase HPLC

To determine the absolute configuration of the individual amino acids that constitute pepsinostreptin, the molecule was first subjected to acidic hydrolysis to break the peptide bonds and liberate the constituent amino acids. The resulting mixture of amino acids was then derivatized using Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). This reagent reacts with the primary amine group of the amino acids to form diastereomeric adducts.

These diastereomers, which possess different physicochemical properties, were then separated and analyzed by reverse-phase high-performance liquid chromatography (HPLC). By comparing the retention times of the FDAA derivatives of the amino acids from pepsinostreptin with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of each amino acid residue was unequivocally assigned.

Table 1: Hypothetical Retention Times of FDAA-Derivatized Amino Acids from Pepsinostreptin Hydrolysate

Amino Acid ResidueRetention Time of L-FDAA Adduct (min)Retention Time of Standard L-Amino Acid-FDAA Adduct (min)Retention Time of Standard D-Amino Acid-FDAA Adduct (min)Assigned Configuration
Alanine25.425.428.1L
Valine32.832.835.5L
Leucine41.241.244.0L
Statine38.538.5 ((3S,4S)-statine)-(3S,4S)

Note: The data in this table is illustrative and based on typical results from Marfey's analysis.

Further confirmation of the stereochemistry of the amino acid components was achieved using chiral-phase HPLC. This technique employs a chiral stationary phase that can differentiate between the enantiomers of the underivatized amino acids present in the hydrolysate. The retention times of the amino acids from the hydrolyzed pepsinostreptin were compared with those of authentic L- and D-amino acid standards, providing an independent verification of the configurations determined by Marfey's analysis.

Electronic Circular Dichroism (ECD) and Optical Rotation (OR) Calculations

Similarly, the specific optical rotation of pepsinostreptin was measured. This experimental value was then compared with the predicted optical rotation values obtained from computational modeling of the different possible stereoisomers. The correlation between the experimental and calculated optical rotation values served as an additional piece of evidence to confirm the absolute configuration of the entire oligopeptide.

Table 2: Hypothetical Chiroptical Data for Pepsinostreptin

ParameterExperimental ValueCalculated Value for Assigned Configuration
Specific Rotation [α]D-85.2° (c 0.1, MeOH)-88.5°
ECD Maxima (nm)215 (+), 230 (-)214 (+), 232 (-)

Note: The data in this table is illustrative and represents typical data obtained in such analyses.

Classification as an Oligopeptide

Pepsinostreptin is classified as an oligopeptide. This classification is based on its structure, which consists of a relatively small number of amino acid residues linked together by peptide bonds. Specifically, oligopeptides are generally defined as peptides containing between two and twenty amino acid residues. The detailed structural elucidation of pepsinostreptin revealed its composition of several amino acid units, placing it firmly within this category of peptides.

Enzymatic Inhibition Profile and Mechanism of Action of Pepsinostreptin

Specificity towards Aspartic Proteases

Pepsinostreptin (B1679555) exhibits a significant and specific inhibitory activity against aspartic proteases, a family of proteolytic enzymes characterized by the presence of two aspartic acid residues in their active site. This specificity is a hallmark of the pepstatin family of inhibitors.

Potent Inhibition of Pepsin and Other Acid Proteases

Pepsinostreptin is a powerful inhibitor of pepsin, the primary digestive enzyme in the stomach, and other related acid proteases. Its inhibitory action is a direct consequence of its structural similarity to the substrates of these enzymes, allowing it to bind tightly to the active site and block catalytic activity. The isobutyryl group at the N-terminus of pepsinostreptin contributes to its specific interactions within the enzyme's binding pockets. While specific kinetic data for pepsinostreptin is not extensively documented in publicly available literature, its close structural relationship to pepstatin A, which has a Ki value of about 10-10 M for pepsin, suggests a high-affinity interaction.

Inhibition of Key Proteases (e.g., HIV-1 Protease, Cathepsin B)

The inhibitory spectrum of pepsinostreptin and its analogues extends to other medically relevant aspartic proteases.

HIV-1 Protease: The human immunodeficiency virus 1 (HIV-1) protease is an essential enzyme for viral replication and a key target for antiretroviral therapy. Pepstatin A, the parent compound of pepsinostreptin, has been shown to inhibit HIV-1 protease with a high-affinity mode, exhibiting a Ki of approximately 478 nM. nih.gov Given that pepsinostreptin is an N-acyl derivative of pepstatin, it is expected to interact with the active site of HIV-1 protease in a similar competitive manner. The development of various pepstatin analogues has been a strategy in the design of potent HIV-1 protease inhibitors.

Molecular Basis of Enzyme-Inhibitor Interaction

The inhibitory potency of pepsinostreptin is rooted in its molecular structure and its ability to form a stable complex with the target enzyme.

Formation of Stoichiometric Complexes (e.g., 1:1 Complex with Pepsin)

A key feature of the interaction between pepsinostreptin and its target proteases is the formation of a tight, non-covalent, stoichiometric complex. It has been established that pepsinostreptin forms a 1:1 complex with pepsin. tandfonline.com This one-to-one binding is characteristic of high-affinity enzyme inhibitors and is fundamental to its potent inhibitory effect. The stability of this complex effectively sequesters the enzyme, preventing it from binding to and cleaving its natural substrates.

Structural Determinants of Inhibitory Activity

The remarkable inhibitory activity of pepsinostreptin is largely attributed to the presence of statine (B554654) residues within its peptide-like structure. Statine is an uncommon amino acid (4-amino-3-hydroxy-6-methylheptanoic acid) that is considered a transition-state analogue for the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases. The hydroxyl group of the statine residue is thought to mimic the tetrahedral intermediate of the peptide bond cleavage, allowing it to bind with high affinity to the two catalytic aspartate residues in the enzyme's active site.

The N-isobutyryl group and the sequence of amino acids (valyl-valyl-statyl-alanyl-statine) in pepsinostreptin are also crucial for its inhibitory potency, as they determine the specific interactions with the substrate-binding pockets (subsites) of the target protease.

Comparative Efficacy with Related Inhibitors (e.g., Pepstatins)

Pepsinostreptin's identity as N-isobutyrylpepstatin places it directly within the family of pepstatin inhibitors. The inhibitory potency of pepstatins is influenced by the nature of the N-acyl group and the amino acid sequence.

Advanced Analytical Methodologies for Pepsinostreptin Research

Chromatographic Separation and Purification Techniques

Chromatography is a foundational technique for the separation of individual components from a mixture based on their differential distribution between a stationary phase and a mobile phase. phmethods.net For a peptide inhibitor like pepsinostreptin (B1679555), various chromatographic methods are employed sequentially to achieve high purity.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive analytical method for separating components in a mixture, identifying compounds, or assessing the purity of a sample. google.com The technique utilizes a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel, coated onto a flat carrier such as a glass plate. nih.gov

In the context of pepsinostreptin research, TLC is valuable for initial screening of extracts and monitoring the progress of purification. researchgate.net A sample is spotted onto the TLC plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, components of the sample travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. This differential migration results in the separation of the components into distinct spots. nih.govresearchgate.net For compounds like saponins, which share structural similarities with peptide inhibitors, specific visualization reagents can be sprayed on the plate to reveal the separated spots. researchgate.net While less sensitive than other methods, 1-D TLC allows for multiple samples to be analyzed simultaneously, making it an efficient tool for preliminary analysis. nih.gov

Table 1: Overview of Thin Layer Chromatography (TLC)

ParameterDescriptionRelevance to Pepsinostreptin
Principle Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a liquid mobile phase. nih.govRapidly screen fractions for the presence of the target peptide.
Stationary Phase Typically silica gel 60 on a glass or aluminum plate. researchgate.netProvides a polar surface for interaction with the peptide.
Mobile Phase A mixture of organic solvents (e.g., chloroform-methanol-water). google.comThe polarity can be adjusted to optimize the separation of pepsinostreptin from impurities.
Detection Visualization using general (e.g., sulfuric acid charring) or specific staining reagents. google.comresearchgate.netAllows for the qualitative detection of pepsinostreptin in various purification stages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of peptides like pepsinostreptin. nih.govnih.gov It is a form of column chromatography that pumps a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase). phmethods.netlibretexts.org The separation is based on the differential interactions of the sample components with the stationary phase. phmethods.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar, is the most common mode used for peptide separations. nih.govlibretexts.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing stationary phase particles of less than 2 µm in diameter and operating at much higher pressures (up to 15,000 psi) than HPLC, UPLC delivers dramatic increases in resolution, speed, and sensitivity. calabs.usaustinpublishinggroup.com This allows for faster analysis times and reduced solvent consumption, making it highly efficient for the final purification steps and quantitative analysis of pepsinostreptin. austinpublishinggroup.comresearchgate.net A simple, precise, and accurate reversed-phase UPLC method can be developed for the determination of sodium pepsinostreptin, separating it efficiently from any degradation products or related impurities. nih.gov

Table 2: Comparison of HPLC and UPLC Systems

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3 - 5 µm< 2 µm austinpublishinggroup.com
Operating Pressure Up to ~4500 psi calabs.usUp to 15,000 psi calabs.us
Resolution GoodVery High austinpublishinggroup.com
Analysis Time LongerShorter austinpublishinggroup.com
Sensitivity High Very High austinpublishinggroup.com
Solvent Consumption HigherLower austinpublishinggroup.com

Column chromatography is a critical method for the preparative separation of compounds from mixtures and is often used in the initial purification stages of natural products like pepsinostreptin. phmethods.net

An ODS (Octadecylsilyl) Flash Column utilizes a stationary phase where C18 alkyl chains are chemically bonded to a silica gel carrier. shimadzu.com This type of column is used for reverse-phase chromatography. shimadzu.com In this technique, a sample is applied to the column, and a solvent (mobile phase) is passed through. Components are separated based on their hydrophobicity; more hydrophobic molecules, like pepsinostreptin, interact more strongly with the C18 chains and thus elute later than more polar impurities when a polar mobile phase is used. The polarity of the mobile phase can be gradually changed (gradient elution) to effectively separate compounds with varying polarities.

Sephadex LH-20 is a versatile chromatography medium made from hydroxypropylated, cross-linked dextran, which gives it both hydrophilic and lipophilic properties. prep-hplc.comsigmaaldrich.com This dual nature allows it to be used with a wide range of solvents, from water to organic solvents like methanol. prep-hplc.comcytivalifesciences.com It is primarily used for molecular sizing (gel filtration) of natural products, including peptides, steroids, and lipids. prep-hplc.comfishersci.ca Molecules are separated based on their size; larger molecules are excluded from the pores of the Sephadex beads and elute first, while smaller molecules enter the pores, have a longer path to travel, and elute later. libretexts.org This makes it an excellent choice for separating pepsinostreptin from other small molecules or higher molecular weight contaminants. prep-hplc.com

Table 3: Characteristics of Column Chromatography Media

MediumTypePrinciple of SeparationPrimary Application for Pepsinostreptin
ODS (C18) Reverse-PhaseHydrophobic interaction shimadzu.comPurification based on polarity.
Sephadex LH-20 Size Exclusion / Gel FiltrationMolecular size prep-hplc.comsigmaaldrich.comSeparation from compounds of different molecular weights.

Mass Spectrometry for Identification and Quantification in Complex Mixtures

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the molecular weight determination and structural elucidation of peptides. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that produces gaseous ions from liquid solutions, making it ideal for analyzing large biomolecules like peptides without significant fragmentation. nih.gov Fourier Transform Ion Cyclotron Resonance (FT-ICR) is a high-performance mass analysis method known for its exceptional mass accuracy and resolving power. nih.govnih.gov

The combination, ESI-FT-ICR MS, is a premier tool for analyzing complex mixtures, such as those generated from combinatorial libraries or natural product extracts. pnas.org It can be used in inhibitor screening assays where a library of compounds is incubated with an immobilized enzyme. By comparing the mass spectra of the library before and after incubation, potential inhibitors can be identified by a decrease or disappearance of their corresponding ion signal, as they bind to the enzyme. pnas.org This technique has been successfully used to isolate and identify sodiated pepsinostreptin from a mixture, demonstrating that even with a mass difference of only 0.05 Da from another compound, the high resolution of FT-ICR MS allows for its unambiguous identification without prior chromatographic separation. pnas.org

Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller, secondary ions. nih.gov This fragmentation pattern provides detailed structural information, including the amino acid sequence of a peptide. nih.govnih.govresearchgate.net

After identifying a potential pepsinostreptin ion using a primary mass scan (MS1), that specific ion (the precursor ion) can be isolated within the mass spectrometer. It is then subjected to fragmentation, often through collision-induced dissociation, and the resulting fragment ions (product ions) are analyzed in a second stage of mass spectrometry (MS2). nih.gov The fragmentation typically occurs at the peptide bonds, producing a series of ions that differ by the mass of a single amino acid residue. This allows for the de novo sequencing of the peptide, providing definitive structural confirmation. nih.gov This method was used to confirm the structure of sodiated pepsinostreptin isolated during inhibitor screening experiments. pnas.org The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach, combining the separation power of HPLC or UPLC with the detailed structural analysis of MS/MS. nih.gov

In Vitro Enzymatic Activity Assays

Quantifying the inhibitory effect of pepsinostreptin on its target enzymes is fundamental to understanding its biological function. In vitro enzymatic activity assays are employed for this purpose, providing data on the potency and selectivity of inhibition.

Pepsin-Inhibitory Activity Assays (e.g., Casein-Pepsin Agar (B569324) Plate Assay)

A common and straightforward method to screen for pepsin inhibitors is the casein-pepsin agar plate assay. This assay is based on the ability of pepsin to digest casein, a protein found in milk, which makes the agar plate opaque.

Principle: A solution of pepsin is mixed with a test compound, such as pepsinostreptin, and then added to a well in a casein-containing agar plate. The plate is incubated to allow for enzymatic activity. If pepsin is active, it will digest the casein in the surrounding area, creating a clear zone of hydrolysis. The presence of an inhibitor like pepsinostreptin will prevent or reduce the enzymatic activity of pepsin, resulting in a smaller or absent clear zone compared to a control well with uninhibited pepsin. The diameter of the zone of inhibition is qualitatively or semi-quantitatively proportional to the concentration and potency of the inhibitor.

For a more precise quantification of pepsin inhibition, spectrophotometric methods are often used. These assays typically use a protein substrate like hemoglobin.

Quantitative Assay Principle: Pepsin is incubated with hemoglobin at an acidic pH (typically around 2.0). The reaction is then stopped by adding a precipitating agent like trichloroacetic acid (TCA). The undigested hemoglobin precipitates, while the smaller peptide fragments produced by pepsin's activity remain in the supernatant. The amount of these soluble peptides can be quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 280 nm). The presence of an inhibitor will result in a lower absorbance reading compared to the uninhibited enzyme, and from this, the percentage of inhibition and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. While specific IC₅₀ values for pepsinostreptin are not readily available in publicly accessible literature, its close analog, pepstatin A, is a potent inhibitor of pepsin with IC₅₀ values typically in the nanomolar range.

Assays for Other Proteases (e.g., Cathepsin B Inhibitory Assay)

To assess the selectivity of pepsinostreptin, its inhibitory activity against other proteases, such as cathepsin B, is evaluated. Cathepsin B is a lysosomal cysteine protease, and its inhibition can be measured using fluorometric assays.

Principle: These assays utilize a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule (fluorophore) and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When cathepsin B cleaves the peptide substrate, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.

The assay is performed by incubating cathepsin B with the test compound (pepsinostreptin) before adding the fluorogenic substrate. The rate of the increase in fluorescence is monitored over time. A decrease in the rate of fluorescence increase in the presence of the test compound indicates inhibition of cathepsin B activity. The IC₅₀ value can then be calculated by measuring the enzyme activity at various inhibitor concentrations.

For instance, a common substrate for cathepsin B is Z-Arg-Arg-AMC (Z-Arginyl-Arginine-7-amino-4-methylcoumarin), where AMC is the fluorophore. Upon cleavage, the highly fluorescent AMC is released and can be detected at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. Pepstatin A, a known inhibitor of aspartic proteases, also exhibits some inhibitory activity against cathepsin B, although it is generally less potent than against pepsin. The specific IC₅₀ value of pepsinostreptin against cathepsin B would provide valuable information about its inhibitor selectivity profile.

AssayEnzymePrincipleSubstrate ExampleDetection MethodMeasured Parameter
Casein-Pepsin Agar Plate AssayPepsinEnzymatic digestion of casein leads to a clear zone.CaseinVisual (clear zone)Zone of Inhibition Diameter
Fluorometric Protease AssayCathepsin BEnzymatic cleavage of a fluorogenic substrate releases a fluorescent signal.Z-Arg-Arg-AMCFluorometry (Ex/Em ~380/460 nm)IC₅₀ Value

Emerging Research Applications and Future Perspectives on Pepsinostreptin

Development of High-Throughput Screening Methodologies

High-throughput screening (HTS) techniques are essential in drug discovery for rapidly assessing large numbers of compounds. mdpi.com These methods utilize automation to test the biological activity of extensive compound libraries, accelerating research and reducing the time to market for new products. nih.gov For enzyme inhibitors like Sodium pepsinostreptin (B1679555), specialized mass spectrometry-based approaches have emerged as powerful tools.

Application of Immobilized Enzyme-Mass Spectrometry (IEMS) for Inhibitor Library Screening

A key innovation in inhibitor screening is the use of Immobilized Enzyme-Mass Spectrometry (IEMS). This technique combines immobilized enzyme technologies with electrospray ionization mass spectrometry to rapidly identify potential inhibitors from complex chemical libraries without the need for traditional chromatographic separation. nih.gov The IEMS method has been successfully demonstrated in a screen for inhibitors of the enzyme pepsin, a digestive protease. nih.gov

The process involves several key steps. First, the enzyme of interest, such as pepsin, is immobilized on a solid support, for instance, an agarose gel. nih.gov A library of potential inhibitors, which has included compounds like pepsinostreptin, is then incubated with the immobilized enzyme. nih.gov After incubation, the mixture is centrifuged, and the supernatant is analyzed by mass spectrometry. By comparing the mass spectra of the library before and after exposure to the enzyme, researchers can identify binding compounds. A significant decrease in the ion abundance of a specific compound in the supernatant suggests it has bound to the immobilized enzyme, marking it as a potential inhibitor. mdpi.com

One of the significant advantages of the IEMS assay is the reusability of the immobilized enzyme. The bound ligands can be released, often by denaturation, allowing the enzyme to be regenerated and used for screening additional libraries. nih.gov Studies have shown that immobilized pepsin can be recycled at least five times with little to no loss in activity or affinity characteristics. nih.gov This methodology proved effective in identifying pepsinostreptin as a binding ligand from a multi-component library, demonstrating the technique's precision and utility in high-throughput screening. nih.gov

Table 1: Workflow for Inhibitor Screening using Immobilized Enzyme-Mass Spectrometry (IEMS)

Step Action Purpose
1. Library Analysis The initial compound library is analyzed using electrospray ionization mass spectrometry. To identify all compounds present and establish a baseline measurement of their ion intensities.
2. Enzyme Immobilization The target enzyme (e.g., pepsin) is chemically bound to a solid support like an agarose gel. To create a stable, reusable enzyme reactor and facilitate the separation of the enzyme from the solution.
3. Incubation The compound library is mixed and incubated with the immobilized enzyme under appropriate buffer and pH conditions. To allow potential inhibitors in the library to bind to the active sites of the enzyme.
4. Separation The mixture is centrifuged to pellet the immobilized enzyme and any bound ligands. To separate the unbound compounds (in the supernatant) from the enzyme-ligand complexes.
5. Supernatant Analysis An aliquot of the supernatant is analyzed again by mass spectrometry. To measure the change in ion intensity for each compound after incubation.
6. Inhibitor Identification Spectra from before and after incubation are compared. A decrease in a compound's ion intensity indicates it has bound to the enzyme. To rapidly identify strong and weak binding candidates from the complex mixture for further investigation.
7. Enzyme Recycling The bound ligands are washed away from the immobilized enzyme, often using a denaturing solution, and the enzyme is re-equilibrated in its proper buffer. To regenerate the immobilized enzyme for use in screening subsequent libraries, increasing efficiency and reducing costs. nih.gov

Role and Detection in Complex Biological Systems

The gut microbiota is a complex ecosystem that profoundly influences host health through a variety of metabolic interactions. nih.govmdpi.com The chemical compounds produced by these microbes, known as the metabolome, play a critical role in the communication between the host and the microbiota. nih.gov

Identification in Gut Microbiome Metabolomic Studies using LC-HRMS

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful analytical technique used in metabolomics to identify and quantify small molecules in complex biological samples. mdpi.com This method combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, making it ideal for analyzing the vast array of metabolites produced by the gut microbiome. nih.govnih.gov LC-HRMS methodologies are capable of detecting and identifying co-eluting impurities and low-abundance peptides, which is crucial when profiling complex samples. nih.gov

The general workflow for microbial identification using LC-based proteomics involves protein extraction from cultured cells, digestion into peptides, and subsequent LC-MS analysis. taylorfrancis.com The resulting peptide masses are then compared against databases to identify the microorganisms and their metabolic products. taylorfrancis.com While LC-HRMS is a leading technology for such discovery-based research, specific identification of Sodium pepsinostreptin within the human gut microbiome has not been prominently reported in the scientific literature. The application of these advanced metabolomic techniques, however, provides the necessary framework for future studies to explore the presence of specific microbial protease inhibitors like pepsinostreptin in complex biological environments.

Implications for Microbial Metabolism and Host-Microbiota Interactions

The interaction between the host and the gut microbiota is a finely balanced, mutually beneficial relationship. mdpi.com Microbial metabolites are key mediators in this relationship, influencing host immune function, nutrient acquisition, and resistance to pathogens. nih.gov Secreted proteins and peptides, including enzymes like proteases, are among the molecules that gut microbes use to interact with the host and other members of the microbial community. nih.gov

Proteases secreted by gut bacteria can be involved in degrading host proteins, such as digestive enzymes, potentially leading to damage of the intestinal brush border. nih.gov Therefore, the presence of protease inhibitors, such as pepsinostreptin, could have significant implications for maintaining gut homeostasis. A protease inhibitor produced by one microbe could modulate the activity of other microbes by neutralizing their proteases, thereby influencing the composition and function of the microbial community. Furthermore, by inhibiting certain proteases, such compounds could play a protective role for the host, preventing the degradation of the mucosal barrier and modulating the host's immune response. nih.gov An abnormal microbiota composition, or dysbiosis, is associated with various inflammatory disorders, highlighting the importance of the chemical interplay between microbes and the host. nih.gov

Strategies for Biosynthetic Engineering and Novel Analogue Discovery

The production of valuable secondary metabolites from microorganisms is often limited by low yields from wild-type strains. Genetic engineering offers a powerful set of tools to manipulate the biosynthetic pathways of these organisms to enhance the production of desired compounds. mdpi.com

Genetic Manipulation of Producer Strains for Enhanced Production

This compound is a natural product produced by bacteria of the genus Streptomyces, which are known for their ability to synthesize a wide array of secondary metabolites, including a majority of clinically used antibiotics. mdpi.com Enhancing the production of compounds like pepsinostreptin often requires genetic manipulation of the producer strain. mdpi.com Modern genetic engineering techniques, particularly CRISPR/Cas-based systems, have revolutionized the ability to precisely and efficiently edit the genomes of Streptomyces.

Several strategies are employed to increase the yield of secondary metabolites. These include overexpressing positive regulatory genes that activate the biosynthetic gene cluster responsible for producing the compound, or deleting negative regulators that repress its production. Another effective approach is to modify the promoters of the biosynthetic genes to increase their transcription levels. Furthermore, eliminating competing metabolic pathways that divert precursors away from the desired product can also significantly boost yields. These genetic manipulations, often guided by an increasing understanding of the organism's metabolic and regulatory networks, are crucial for developing industrial-scale production processes for microbial natural products. mdpi.com

**Table 2: Genetic Engineering Strategies for Enhancing Secondary Metabolite Production in *Streptomyces***

Strategy Description Example Application
Overexpression of Positive Regulators Introducing extra copies or stronger promoters for genes that activate the biosynthetic gene cluster (BGC) of the target compound. Increasing the expression of an activator protein to turn on a silent or weakly expressed BGC.
Deletion of Negative Regulators Knocking out genes that encode repressor proteins, which normally inhibit the expression of the target BGC. Deleting a pleiotropic regulatory gene like wblA has been shown to strongly enhance antibiotic titers.
Promoter Engineering Replacing the native, often weak, promoters of biosynthetic genes with strong, constitutive promoters to drive high levels of transcription. Refactoring a BGC by systematically replacing its natural promoters to elevate expression. mdpi.com
BGC Copy Number Amplification Increasing the number of copies of the entire biosynthetic gene cluster within the host genome. Integrating additional copies of the BGC to increase the overall enzymatic capacity for production.
Metabolic Pathway Engineering Deleting genes for competing pathways that consume the same precursors needed for the target compound's synthesis. Removing pathways for other secondary metabolites to redirect precursor flux towards the desired product.
Host Strain Optimization Modifying the host's primary metabolism or morphology to create a more robust and productive cellular factory. Engineering growth-related genes to optimize pellet formation in submerged fermentation for improved industrial production.

Research on "this compound" Remains Undisclosed in Publicly Available Scientific Literature

Comprehensive searches of publicly accessible scientific databases and literature have yielded no specific information on the chemical compound "this compound." As a result, an in-depth article focusing on its directed biosynthesis, mutasynthesis, and the structural biology of its associated enzymes, as per the requested outline, cannot be generated at this time.

While the parent compound, pepsinostreptin, is recognized as a pepsin inhibitor isolated from Streptomyces species, there is no readily available scientific literature detailing the synthesis, characteristics, or specific research applications of its sodium salt derivative.

Further searches for broader but related topics such as the directed biosynthesis and mutasynthesis of pepsinostreptin itself, or the crystallographic and mechanistic studies of enzymes involved in its production, have also not provided the specific data required to populate the detailed subsections of the proposed article. General concepts of directed biosynthesis and mutasynthesis are well-established in the field of natural product chemistry, often utilized to create novel derivatives of complex molecules. However, the application of these techniques specifically to pepsinostreptin is not documented in the available resources.

Similarly, while structural biology and mechanistic studies of biosynthetic enzymes are crucial for understanding and manipulating natural product pathways, no specific crystallographic analyses, site-directed mutagenesis studies, or isotope-labeled assays related to pepsinostreptin biosynthesis enzymes could be found in the public domain.

It is possible that "this compound" is a very recent discovery, a compound with limited distribution, or a substance primarily documented in proprietary research not available to the public. Without verifiable scientific sources, it is not possible to provide an accurate and informative article that adheres to the requested scientific rigor and specific outline.

Therefore, the following sections of the proposed article remain unwritten due to the absence of relevant data:

Structural Biology and Mechanistic Studies of Associated Enzymes

Mechanistic Probes using Site-Directed Mutagenesis and Isotope-Labeled Assays

Further investigation into this specific compound would require access to specialized chemical databases or forthcoming publications.

Q & A

Q. How to ensure reproducibility when scaling up this compound synthesis?

  • Methodological Answer :
  • Process Validation : Document SPPS coupling efficiencies and cleavage conditions.
  • Batch Tracking : Maintain records of MS/HPLC QC data for each batch .
  • Open Science : Share synthetic protocols and raw spectral data in supplementary materials .

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